![molecular formula C18H14N2O3S B467481 N-[(4-phenoxyphenyl)carbamothioyl]furan-2-carboxamide CAS No. 642957-30-0](/img/structure/B467481.png)

N-[(4-phenoxyphenyl)carbamothioyl]furan-2-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

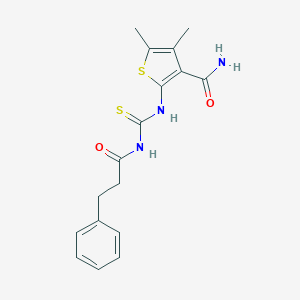

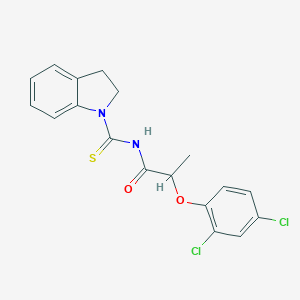

N-[(4-Phenoxyphenyl)carbamothioyl]furan-2-carboxamide is a chemical compound with the molecular formula C18H14N2O3S . It has an average mass of 338.380 Da and a monoisotopic mass of 338.072510 Da .

Synthesis Analysis

The synthesis of a similar compound, N-(4-bromophenyl)furan-2-carboxamide, was achieved by reacting furan-2-carbonyl chloride and 4-bromoaniline in the presence of Et3N, yielding the product in excellent yields of 94% . The carboxamide was then arylated using triphenylphosphine palladium as a catalyst and K3PO4 as a base to afford N-(4-bromophenyl)furan-2-carboxamide analogues in moderate to good yields (43–83%) .Molecular Structure Analysis

The molecule contains a total of 44 bonds. There are 24 non-H bonds, 13 multiple bonds, 7 rotatable bonds, 2 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 urea (-thio) derivative, 1 imide (-thio), 1 ether (aromatic), and 1 Furane .科学研究应用

Antibacterial Activity

Furan derivatives have garnered attention due to their remarkable therapeutic efficacy. In the context of microbial resistance, researchers have explored furan-based compounds as potential antibacterial agents. These derivatives exhibit activity against both gram-positive and gram-negative bacteria . Further studies are needed to explore their mechanism of action and optimize their effectiveness.

Anti-Cancer Potential

While not explicitly mentioned for this specific compound, furan derivatives have been investigated for their anti-cancer properties. Researchers have explored their effects on various cancer cell lines, including hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and liver cancer (Huh-7) . Investigating the anti-cancer potential of N-[(4-phenoxyphenyl)carbamothioyl]furan-2-carboxamide could be an interesting avenue.

作用机制

Target of Action

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

It’s known that furan-containing compounds have diverse modes of action depending on their specific chemical structure and the disease area they are employed in .

Biochemical Pathways

Furan-containing compounds are known to interact with various biochemical pathways, leading to their diverse pharmacological effects .

Result of Action

N-[(4-phenoxyphenyl)carbamothioyl]furan-2-carboxamide and its derivatives have shown significant anti-cancer activity against HepG2, Huh-7, and MCF-7 human cancer cell lines . They also exhibited significant anti-microbial activity .

属性

IUPAC Name |

N-[(4-phenoxyphenyl)carbamothioyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3S/c21-17(16-7-4-12-22-16)20-18(24)19-13-8-10-15(11-9-13)23-14-5-2-1-3-6-14/h1-12H,(H2,19,20,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGVEVJFNHZSOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-phenoxyphenyl)carbamothioyl]furan-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[({[4-(Pyrrolidin-1-ylsulfonyl)anilino]carbothioyl}amino)carbonyl]-1,1'-biphenyl](/img/structure/B467402.png)

![N-[(4-phenoxyphenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B467428.png)

![N-({[4-(1-piperidinylsulfonyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B467430.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-N'-propionylthiourea](/img/structure/B467442.png)

![N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]-2-iodobenzamide](/img/structure/B467470.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B467486.png)

![3-chloro-N-((4-(pyrrolidin-1-ylsulfonyl)phenyl)carbamothioyl)benzo[b]thiophene-2-carboxamide](/img/structure/B467502.png)

![4-{[(butyrylamino)carbothioyl]amino}-N-(5-methyl-3-isoxazolyl)benzenesulfonamide](/img/structure/B467519.png)